molecular formula C10H13F2NO3 B1489200 (E)-4-(4-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid CAS No. 1995793-16-2

(E)-4-(4-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid

Cat. No. B1489200
CAS RN: 1995793-16-2
M. Wt: 233.21 g/mol
InChI Key: VSSOALUYZJSCQO-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(4-(Difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid, or DFMPA, is a small organic molecule that has been used in a variety of scientific research applications. DFMPA is a versatile compound that has been used in a wide range of studies, from biochemistry and physiology to drug discovery and development. DFMPA is a relatively new compound, first synthesized in 2005, and has been gaining attention from the scientific community due to its wide range of potential applications.

Scientific Research Applications

DFMPA has been used in a variety of scientific research applications. It has been used as a substrate in enzymatic assays, as an inhibitor of enzymes and proteins, and as a tool for studying the structure and function of proteins. DFMPA has also been used to study the effects of small molecules on cell signaling pathways, as well as to study the effects of drugs on the human body.

Mechanism of Action

DFMPA is a small molecule that can interact with proteins and enzymes in a variety of ways. It can act as an inhibitor of enzymes, a substrate, or a modulator of protein activity. DFMPA can also interact with cell signaling pathways, affecting the expression of certain genes or proteins.
Biochemical and Physiological Effects
DFMPA has been used to study the biochemical and physiological effects of small molecules. It has been used to study the effects of drugs on the human body, as well as to study the effects of drugs on cell signaling pathways. DFMPA has also been used to study the effects of small molecules on the structure and function of proteins, as well as to study the effects of small molecules on the expression of certain genes or proteins.

Advantages and Limitations for Lab Experiments

DFMPA has several advantages for lab experiments. It is a relatively small molecule, making it easy to handle and store. It is also a relatively stable compound, making it suitable for long-term storage. Additionally, DFMPA is a versatile compound, making it suitable for a wide range of applications.
However, there are also some limitations to using DFMPA in lab experiments. It is a relatively new compound, meaning that there is still much to be learned about its properties and applications. Additionally, DFMPA is a relatively expensive compound, making it difficult to use in large-scale experiments.

Future Directions

DFMPA has a wide range of potential applications, making it an important tool for scientific research. Future research could focus on the effects of DFMPA on cell signaling pathways, as well as its effects on the expression of certain genes or proteins. Additionally, further research could focus on the development of new methods for synthesizing DFMPA, as well as new methods for using DFMPA in scientific experiments. Finally, further research could focus on the development of new applications for DFMPA, such as its use in drug discovery and development.

properties

IUPAC Name

(E)-4-[4-(difluoromethyl)piperidin-1-yl]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO3/c11-10(12)7-3-5-13(6-4-7)8(14)1-2-9(15)16/h1-2,7,10H,3-6H2,(H,15,16)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSOALUYZJSCQO-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)F)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(F)F)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(4-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-4-(4-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
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(E)-4-(4-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid

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